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Compound of Interest

Compound Name: 4-(Methylamino)benzaldehyde

Cat. No.: B1624761 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 4-(Methylamino)benzaldehyde as a potential

enzyme inhibitor, with a primary focus on the Aldehyde Dehydrogenase (ALDH) superfamily.

Due to the limited direct experimental data on 4-(Methylamino)benzaldehyde, this

assessment relies on structure-activity relationship (SAR) analysis of its close analogs, 4-

(Dimethylamino)benzaldehyde and 4-(Diethylamino)benzaldehyde (DEAB), and comparison

with well-characterized ALDH inhibitors.

Introduction to ALDH Inhibition
The human Aldehyde Dehydrogenase (ALDH) superfamily comprises 19 enzymes crucial for

oxidizing endogenous and exogenous aldehydes to their corresponding carboxylic acids.[1]

These enzymes play vital roles in cellular detoxification, retinoic acid signaling, and

metabolism.[1] Dysregulation of ALDH activity is implicated in various diseases, including

cancer, making ALDH isoforms attractive therapeutic targets.[2] The development of specific

inhibitors is essential for both therapeutic applications and for elucidating the distinct biological

roles of each ALDH isoform.[3]
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The 4-(dialkylamino)benzaldehyde chemical scaffold is a recognized class of ALDH inhibitors.

[4] The most studied member of this class is 4-(Diethylamino)benzaldehyde (DEAB), which is

widely used as a pan-ALDH inhibitor in research, notably in the Aldefluor assay to identify

cancer stem cells with high ALDH activity.[5][6] However, DEAB is known to be a broad

inhibitor, affecting multiple ALDH isoforms with varying potency and mechanisms.[6][7]

Comparative Analysis of Inhibitor Specificity
To assess the likely specificity of 4-(Methylamino)benzaldehyde, we compare the known

activities of its closest structural analogs and other prominent ALDH inhibitors.

Structure-Activity Relationship within the 4-(Dialkylamino)benzaldehyde Series

Available data on 4-(dialkylamino)benzaldehyde analogs suggest that the nature of the alkyl

substituent on the amino group significantly influences the inhibitory potency against ALDH

enzymes.

4-(Dimethylamino)benzaldehyde: Studies have indicated that this compound exhibits low

binding affinity for ALDH1.[5][8]

4-(Diethylamino)benzaldehyde (DEAB): This compound is a potent, reversible, and

competitive inhibitor of ALDH1A1 with a reported IC50 of 57 nM.[7] However, it also inhibits

several other isoforms, including ALDH1A2, ALDH1A3, ALDH1B1, ALDH2, and ALDH5A1,

with IC50 values ranging from nanomolar to low micromolar concentrations.[7] Interestingly,

DEAB can also act as a substrate for ALDH1A1 and ALDH3A1 and an irreversible inhibitor

for ALDH1A2 and ALDH2.[7][8]

4-(Dipropylamino)benzaldehyde (DPAB): Research has shown DPAB to be an even more

potent reversible inhibitor of class I ALDH than DEAB, with Ki values in the low nanomolar

range (3-10 nM for human ALDH).[1]

Given this trend, it can be inferred that 4-(Methylamino)benzaldehyde, with a single methyl

group, would likely exhibit inhibitory activity against ALDH isoforms but may possess a different

potency and specificity profile compared to its dimethyl and diethyl counterparts. Its potency is

hypothesized to be intermediate between the low affinity of the dimethyl analog and the potent

inhibition of the diethyl analog. However, without direct experimental validation, this remains a

supposition.
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Quantitative Comparison with Alternative ALDH Inhibitors

The following table summarizes the inhibitory potency (IC50 values) of DEAB and other

selected ALDH inhibitors against various ALDH isoforms. This provides a benchmark against

which the performance of new analogs like 4-(Methylamino)benzaldehyde can be evaluated.

Inhibitor
ALDH1A1
(IC50)

ALDH1A2
(IC50)

ALDH1A3
(IC50)

ALDH2
(IC50)

ALDH3A1
(IC50)

Specificit
y Notes

DEAB
0.057

µM[7]
~1 µM[7] ~2 µM[7] 0.16 µM[9] 5.67 µM[6]

Pan-

inhibitor

with

varying

potency

across

isoforms.

[6]

Disulfiram
0.15

µM[10][11]
- -

1.45

µM[10] /

3.4 µM[11]

-

Irreversible

inhibitor of

ALDH1A1

and

ALDH2.

[11]

NCT-501

0.040

µM[2][3]

[12]

> 57 µM[3] > 57 µM[3] > 57 µM[3] > 57 µM[3]

Highly

selective

for

ALDH1A1.

[3][13]

Raloxifene
2.35

µM[14]

> 100

µM[14]
-

> 100

µM[14]

> 100

µM[14]

Repurpose

d drug

showing

selectivity

for

ALDH1A1.

[14]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.benchchem.com/product/b1624761?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC4414715/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4414715/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4414715/
https://www.medchemexpress.com/disulfiram.html
https://pubs.acs.org/doi/10.1021/acs.jmedchem.1c01367
https://pubs.acs.org/doi/10.1021/acs.jmedchem.1c01367
https://www.fishersci.com/shop/products/disulfiram-50mg-1/502389743
https://pmc.ncbi.nlm.nih.gov/articles/PMC8778300/
https://www.fishersci.com/shop/products/disulfiram-50mg-1/502389743
https://pmc.ncbi.nlm.nih.gov/articles/PMC8778300/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8778300/
https://www.selleckchem.com/products/nct-501.html
https://www.medchemexpress.com/NCT-501.html
https://www.researchgate.net/publication/280388823_Discovery_of_NCT-501_a_Potent_and_Selective_Theophylline-Based_Inhibitor_of_Aldehyde_Dehydrogenase_1A1_ALDH1A1
https://www.medchemexpress.com/NCT-501.html
https://www.medchemexpress.com/NCT-501.html
https://www.medchemexpress.com/NCT-501.html
https://www.medchemexpress.com/NCT-501.html
https://www.medchemexpress.com/NCT-501.html
https://www.targetmol.cn/search?keyword=nct501+hydrochloride
https://pubmed.ncbi.nlm.nih.gov/37160174/
https://pubmed.ncbi.nlm.nih.gov/37160174/
https://pubmed.ncbi.nlm.nih.gov/37160174/
https://pubmed.ncbi.nlm.nih.gov/37160174/
https://pubmed.ncbi.nlm.nih.gov/37160174/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1624761?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Note: IC50 values can vary depending on assay conditions. Data presented is for human (h)

ALDH isoforms where specified.

Signaling Pathway and Mechanism of Action
ALDH enzymes are critical in various metabolic pathways. For example, ALDH1A enzymes

catalyze the synthesis of retinoic acid, a key regulator of gene expression involved in cell

differentiation and development. ALDH2 is the primary enzyme for detoxifying acetaldehyde, a

toxic byproduct of alcohol metabolism. Inhibition of these enzymes can have significant

physiological consequences.

The proposed mechanism for DEAB involves the formation of a thioester intermediate with a

cysteine residue in the enzyme's active site. The rate of hydrolysis of this intermediate is

slowed by a resonance structure stabilized by the para-diethylamino group, effectively inhibiting

the enzyme.[7] For some isoforms like ALDH1A2 and ALDH2, this leads to irreversible

inactivation.[7]
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Retinoic Acid Synthesis Pathway

Mechanism of Inhibition

Retinal (Aldehyde)
Retinoic AcidALDH1A (e.g., ALDH1A1)

ALDH1A Enzyme

Gene Expression
(Cell Differentiation,

Development)

Activates RAR/RXR

4-(Dialkylamino)benzaldehyde
(e.g., DEAB)

Competitive Inhibition

Start

Prepare Reagents
(Enzyme, Substrate, NAD⁺,

Inhibitor Dilutions)

Plate Setup
(Add Buffer, Enzyme, NAD⁺)

Add Inhibitor / DMSO
 to Wells

Pre-incubate
(15 min at 25°C)

Initiate Reaction
(Add Substrate)

Kinetic Measurement
(Read Absorbance at 340 nm)

Data Analysis
(Calculate Rates, % Inhibition,

Determine IC50)

End
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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